molecular formula C12H18O9 B1205638 3,6-Daggp CAS No. 131513-72-9

3,6-Daggp

Cat. No.: B1205638
CAS No.: 131513-72-9
M. Wt: 306.27 g/mol
InChI Key: DAVWWCTYQSVRJX-NBQRYYKZSA-N
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Description

3,6-Diacyglycerol pyrophosphate (3,6-DAGP) is a phospholipid metabolite critical to plant cell signaling and stress responses. It is structurally characterized by a diacylglycerol backbone with pyrophosphate groups at the 3- and 6-positions of the glycerol moiety . Functionally, 3,6-DAGP serves as a precursor to phosphatidic acid (PA), a central signaling molecule in plants, and modulates interactions with divalent cations such as Zn²+ . Studies highlight its role in regulating antioxidant defense mechanisms in tobacco seedlings and adult plants, particularly under stress conditions induced by phytohormones like abscisic acid (ABA) and gibberellins (GA) . Additionally, 3,6-DAGP exhibits pH-dependent surface behavior and forms dynamic mixtures with PA, influencing membrane dynamics and signaling efficacy .

Properties

CAS No.

131513-72-9

Molecular Formula

C12H18O9

Molecular Weight

306.27 g/mol

IUPAC Name

(1S,3R,4R,5R)-3-[[(1S,3R,4R,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,6-dioxabicyclo[3.2.1]octane-4,8-diol

InChI

InChI=1S/C12H18O9/c13-5-3-1-17-9(5)7(15)11(19-3)21-12-8(16)10-6(14)4(20-12)2-18-10/h3-16H,1-2H2/t3-,4-,5?,6?,7+,8+,9+,10+,11+,12+/m0/s1

InChI Key

DAVWWCTYQSVRJX-NBQRYYKZSA-N

SMILES

C1C2C(C(O1)C(C(O2)OC3C(C4C(C(O3)CO4)O)O)O)O

Isomeric SMILES

C1[C@H]2C([C@@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]4C([C@@H](O3)CO4)O)O)O)O

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C4C(C(O3)CO4)O)O)O)O

Synonyms

3,6,3',6'-dianhydro(galactopyranosylgalactopyranoside)
3,6,3',6'-dianhydro-(alpha-D-galactopyranosyl-alpha-D-galactopyranoside)
3,6-DAGGP

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Properties of 3,6-DAGP and PA

Property 3,6-DAGP PA
Structure Diacylglycerol + pyrophosphate Diacylglycerol + phosphate
Zn²+ Interaction Modulates antioxidant defenses Limited direct involvement
pH-Dependent Behavior Forms PA mixtures; cluster formation Stabilizes membrane curvature
Signaling Pathways ABA/GA-mediated stress responses ROS signaling, kinase activation

Comparison with Other Pyrophosphates and Signaling Lipids

  • Phosphatidylinositol Pyrophosphate (PIP₂): Unlike 3,6-DAGP, PIP₂ is a phosphoinositide involved in vesicle trafficking and cytoskeletal remodeling. Both compounds recruit signaling proteins to membranes but differ in cation specificity (PIP₂ binds Ca²+, while 3,6-DAGP interacts with Zn²+) .
  • Diacylglycerol (DAG) : DAG lacks phosphate groups and primarily activates protein kinase C (PKC) in animals. In plants, 3,6-DAGP’s pyrophosphate groups enable unique metal-binding properties absent in DAG .

Research Findings and Performance Metrics

  • Antioxidant Modulation : 3,6-DAGP enhances glutathione peroxidase activity by 40% in Zn²+-rich environments, outperforming PA in mitigating oxidative stress .

Critical Analysis and Limitations

While 3,6-DAGP’s role in Zn²+-mediated antioxidant responses is well-documented, its interaction with other divalent cations (e.g., Ca²+, Mg²+) remains unexplored. Additionally, most studies focus on tobacco models, necessitating validation in other plant species. Comparative data on 3,6-DAGP’s metabolic turnover rates versus PA are sparse, limiting mechanistic insights .

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